molecular formula C12H14N6S B2686325 1-methyl-4-[5-methyl-4-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine CAS No. 955966-47-9

1-methyl-4-[5-methyl-4-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine

Cat. No.: B2686325
CAS No.: 955966-47-9
M. Wt: 274.35
InChI Key: VXXIPPNYCQXBFO-UHFFFAOYSA-N
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Description

The compound 1-methyl-4-[5-methyl-4-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine is a heterocyclic molecule featuring a pyrazole core linked to a 1,2,4-triazole ring. Key structural attributes include:

  • A 1-methyl-1H-pyrazol-5-amine moiety, providing a basic amine group at position 5.
  • A 5-methyl-4-(2-thienylmethyl)-4H-1,2,4-triazole substituent at position 4 of the pyrazole, introducing sulfur-containing aromaticity (2-thienylmethyl) and alkylation (methyl).

Properties

IUPAC Name

2-methyl-4-[5-methyl-4-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6S/c1-8-15-16-12(10-6-14-17(2)11(10)13)18(8)7-9-4-3-5-19-9/h3-6H,7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXIPPNYCQXBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC2=CC=CS2)C3=C(N(N=C3)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-4-[5-methyl-4-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine (CAS: 955966-47-9) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including cytotoxicity and antimicrobial properties.

The molecular formula of the compound is C12H14N6SC_{12}H_{14}N_{6}S with a molar mass of approximately 274.34 g/mol. The structure features a pyrazole core substituted with a triazole ring and a thienylmethyl group, which may influence its biological interactions.

Cytotoxicity

Research has indicated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that the compound exhibits selective cytotoxicity against liver and breast cancer cell lines. The following table summarizes the IC50 values for selected studies:

CompoundCell LineIC50 (nM)Reference
This compoundHEPG2 (Liver)399
This compoundMCF7 (Breast)580
Other Pyrazole DerivativesNUGC (Gastric)60

The compound's effectiveness appears to correlate with structural modifications within the pyrazole framework, suggesting that specific substituents enhance its cytotoxic potential.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown broad-spectrum activity against several bacterial strains, with minimum inhibitory concentration (MIC) values reported in various studies:

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundE. coli20
1-Methyl DerivativeStaphylococcus aureus15

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

While specific mechanisms for this compound's action are still under investigation, it is hypothesized that the presence of the triazole ring may interfere with microbial cell wall synthesis or inhibit essential enzymes in cancer cells. The thienylmethyl group may also play a role in enhancing lipophilicity, facilitating better membrane penetration.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Cytotoxicity : A comprehensive study conducted by Ezz El-Arab et al. demonstrated that various pyrazole derivatives showed significant cytotoxic effects against cancer cell lines. The research focused on structure-activity relationships (SAR), indicating that modifications to the pyrazole structure could lead to enhanced potency against specific cancers .
  • Antimicrobial Evaluation : Another study investigated a series of benzofuran-pyrazole compounds, revealing that those with similar structural motifs to our compound exhibited promising antimicrobial activities against resistant strains of bacteria .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmaceuticals. It is particularly relevant in the development of drugs targeting various diseases, including:

  • Antidiabetic Agents : Similar compounds have been linked to the treatment of type 2 diabetes mellitus. The synthesis of derivatives related to this compound has shown promise in enhancing insulin sensitivity and glucose metabolism .

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrazole moieties exhibit antimicrobial properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Agricultural Applications

The compound's triazole structure is known for its efficacy in agricultural chemistry, particularly as a fungicide. Its derivatives have been shown to possess fungicidal properties against various plant pathogens, contributing to crop protection strategies .

Case Study 1: Antidiabetic Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of 1-methyl-4-[5-methyl-4-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine and evaluated their effectiveness in improving glucose tolerance in diabetic models. The findings indicated that modifications in the side chains significantly enhanced the hypoglycemic effects .

Case Study 2: Antimicrobial Efficacy

A research article detailed the synthesis of this compound and its derivatives, assessing their antimicrobial activity against strains like Escherichia coli and Staphylococcus aureus. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting potential for development into new antimicrobial agents .

Data Summary Table

Application AreaDescriptionRelevant Findings
PharmaceuticalDevelopment of antidiabetic agentsEnhanced insulin sensitivity in diabetic models
AntimicrobialInhibition of bacterial growthEffective against E. coli and S. aureus
Agricultural ChemistryUse as a fungicideEffective against plant pathogens

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the triazole and pyrazole rings. Below is a comparative analysis with key analogs:

Compound Name Substituents (Triazole/Pyrazole) Molecular Weight Key Properties/Activities Reference
Target Compound 5-Me, 4-(2-thienylmethyl) / 1-Me, 5-NH₂ ~316.4 g/mol* Not reported (inferred stability) -
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives 4-Ph, 3-SH / 5-Me ~283–350 g/mol Moderate antiradical activity (DPPH assay)
3-Phenyl-4-amino-5-mercapto-1,2,4-triazole 3-Ph, 4-NH₂, 5-SH 192.2 g/mol 97% corrosion inhibition efficiency
3-((2-Methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine 3-(2-MeBzS), 5-Pyridinyl / 4-NH₂ ~325.4 g/mol Not reported (structural similarity)
3,5-Bis(4-methylthiophenyl)-4H-1,2,4-triazole 3,5-(4-MeSPh) ~328.5 g/mol 93.5% corrosion inhibition

Notes:

  • Methyl groups on the triazole (position 5) and pyrazole (position 1) likely improve lipophilicity, influencing bioavailability .

Q & A

Q. Table 1. Representative Synthetic Approaches

MethodKey Reagents/ConditionsStructural ConfirmationReference
Cyclization of hydrazidesPOCl₃, 120°CX-ray crystallography
Solvent-free condensationBarbituric acids, aldehydesIR, NMR
Vilsmeier–Haack reactionDMF/POCl₃, oxidationSpectral analysis

Advanced: How can regioselectivity challenges be addressed in pyrazole-triazole synthesis?

Answer:
Regioselectivity issues arise during cyclization or substitution steps. Strategies include:

  • Crystallographic validation : Use X-ray diffraction to confirm regiochemistry of intermediates (e.g., halogenated derivatives) .
  • Directed functionalization : Employ steric or electronic directing groups (e.g., thienylmethyl) to guide substituent placement .
  • Computational modeling : Predict favorable tautomeric or regioisomeric forms using DFT calculations to optimize reaction conditions .

Basic: What spectroscopic/crystallographic methods are recommended for characterization?

Answer:

  • X-ray crystallography : Resolves tautomerism and confirms regiochemistry (e.g., SHELXL refinement for high-resolution structures) .
  • ¹H/¹³C NMR : Assigns proton environments, especially for thienylmethyl and pyrazole protons.
  • IR spectroscopy : Identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹) .

Note : For ambiguous cases, cross-validate using mass spectrometry and elemental analysis .

Advanced: How can tautomeric forms of the triazole ring be resolved experimentally?

Answer:

  • X-ray crystallography : Co-crystallization of tautomers (e.g., 3-phenyl vs. 5-phenyl-1,2,4-triazol-5-amine) reveals planar triazole rings with dihedral angles <3° between substituents .
  • Dynamic NMR : Monitor tautomeric equilibria in solution by variable-temperature ¹H NMR .

Basic: What in vitro assays evaluate this compound’s bioactivity?

Answer:

  • Antimicrobial testing : Broth microdilution against Mycobacterium tuberculosis or S. aureus .
  • Cytotoxicity assays : MTT or resazurin-based protocols for mammalian cell lines .

Q. Table 2. Reported Bioactivities of Structural Analogs

Compound ModificationAssay TypeActivityReference
Halogenated 4-methoxyphenyl derivativesAntitubercularMIC = 8–32 µg/mL
Pyrazole acyl thioureasAntibacterialIC₅₀ = 12.5 µM (Gram+)
Fluorobenzyl-thio triazoleAntifungal80% inhibition at 50 µg/mL

Advanced: How to interpret contradictory bioactivity data across analogs?

Answer:

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluorobenzyl vs. methoxyphenyl) on membrane permeability or target binding .
  • Assay standardization : Control variables like solvent (DMSO concentration ≤1%) and bacterial inoculum size .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups enhance antitubercular activity) .

Advanced: What strategies improve scalability of the synthesis?

Answer:

  • One-pot reactions : Reduce purification steps (e.g., solvent-free condensations) .
  • Catalytic optimization : Use recyclable catalysts (e.g., Amberlyst-15) for cyclization steps .
  • Process monitoring : Implement inline FTIR or HPLC to track intermediate formation .

Advanced: How do computational methods aid in understanding reactivity?

Answer:

  • Molecular docking : Predict binding modes to biological targets (e.g., mycobacterial enzymes) .
  • DFT calculations : Optimize transition states for regioselective reactions (e.g., POCl₃-mediated cyclization) .
  • ORTEP visualization : Analyze bond angles/distances from crystallographic data (e.g., using SHELX output) .

Basic: What safety precautions are essential during synthesis?

Answer:

  • Waste management : Segregate halogenated byproducts and coordinate with certified disposal services .
  • Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof equipment when handling POCl₃ .

Advanced: How to resolve discrepancies in SHELXL refinement parameters?

Answer:

  • High-resolution data : Use synchrotron sources (λ = 0.7–1.0 Å) to improve Rmerge values .
  • Twinning analysis : Apply the TWIN/BASF command in SHELXL for twinned crystals .
  • Validation tools : Cross-check with PLATON or Coot for hydrogen bonding/geometry .

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